2-(2,6-dimethylphenyl)azetidine
Description
Structure
3D Structure
Properties
CAS No. |
1270541-35-9 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-4-3-5-9(2)11(8)10-6-7-12-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
LEBWGOXBPAWYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCN2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,6 Dimethylphenyl Azetidine and Its Derivatives
Direct Synthesis Strategies for the Azetidine (B1206935) Core
The formation of the azetidine ring in 2-(2,6-dimethylphenyl)azetidine can be achieved through various direct synthetic strategies, each with its own advantages and limitations. These methods primarily involve the formation of one or more of the ring's carbon-nitrogen or carbon-carbon bonds in the key ring-forming step.
Cyclization Reactions for Azetidine Ring Formation
Intramolecular cyclization is a cornerstone in the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center, leading to the closure of the four-membered ring. A common strategy for synthesizing 2-arylazetidines involves the cyclization of a 1-aryl-3-halopropylamine derivative. For the synthesis of this compound, this would involve a precursor such as 1-(2,6-dimethylphenyl)-3-halopropylamine. The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the intramolecular SN2 reaction that forms the azetidine ring. The choice of halogen (iodine being a better leaving group than bromine or chlorine) and reaction conditions are crucial to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.
A general, scalable, two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described, which could be adapted for the synthesis of this compound. This method relies on the kinetically controlled cyclization of oxirane precursors, where the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine ring under specific conditions semanticscholar.orgacs.org.
| Reactant | Reagent | Product | Yield (%) | Reference |
| 1-Aryl-2,3-epoxypropylamine derivatives | Lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase) | trans-2-Aryl-3-hydroxyazetidine derivatives | Moderate to Good | acs.org |
This table represents a general methodology for 2-arylazetidines that is applicable to the synthesis of this compound.
Ring Expansion Approaches from Smaller Heterocycles (e.g., Aziridines)
Ring expansion of three-membered heterocycles, particularly aziridines, provides another viable route to the azetidine core. This strategy involves the insertion of a one-carbon unit into the aziridine ring. While a general method, its application to the synthesis of this compound would require a suitably substituted 2-(2,6-dimethylphenyl)aziridine precursor. The reaction can be initiated by various reagents, including ylides or diazo compounds, which generate a reactive intermediate that undergoes rearrangement to the four-membered ring. A notable method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to yield 1-arenesulfonylazetidines organic-chemistry.org.
Cycloaddition Reactions (e.g., [2+2] Cycloadditions)
[2+2] Cycloaddition reactions are a powerful tool for the direct formation of four-membered rings. In the context of azetidine synthesis, the most relevant is the reaction between an imine and an alkene or a ketene. The Staudinger synthesis, involving the cycloaddition of a ketene with an imine, leads to the formation of a β-lactam (azetidin-2-one) semanticscholar.org. Subsequent reduction of the β-lactam can then yield the desired azetidine. For the synthesis of this compound, this would necessitate an imine derived from 2,6-dimethylbenzaldehyde. The stereochemical outcome of the Staudinger reaction can often be controlled, providing access to specific diastereomers of the β-lactam precursor.
Intramolecular Amination Reactions (e.g., C-H Amination)
Modern synthetic methods have enabled the direct formation of C-N bonds through the amination of unactivated C-H bonds. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine derivative can be a highly efficient route to azetidines nih.gov. This approach avoids the need for pre-functionalization of the carbon skeleton with leaving groups. For the synthesis of this compound, a suitable substrate would be a 3-(2,6-dimethylphenyl)propylamine derivative with an appropriate directing group on the nitrogen to facilitate the C-H activation and subsequent amination process.
Stereoselective Synthesis of this compound and its Enantiomers
The development of stereoselective methods for the synthesis of this compound is crucial for its potential applications where specific stereoisomers are required. Chiral auxiliary-mediated approaches are a prominent strategy to achieve high levels of stereocontrol.
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary allows for the diastereoselective synthesis of the azetidine ring, after which the auxiliary can be removed to yield the enantiomerically enriched product. A common approach involves the use of a chiral amine, which is incorporated into the precursor molecule and directs the stereochemical outcome of the ring-forming reaction.
For the synthesis of chiral C2-substituted azetidines, the use of tert-butanesulfinamide as a chiral auxiliary has proven to be a general and scalable method digitellinc.com. This methodology involves the condensation of the chiral sulfinamide with an aldehyde to form a sulfinimine. Diastereoselective addition of a nucleophile to the sulfinimine, followed by cyclization, affords the chiral azetidine. This approach is highly versatile and can be applied to the synthesis of a wide range of 2-substituted azetidines, including those with aryl substituents.
Another well-established chiral auxiliary is (S)-1-phenylethylamine. This auxiliary can be used to synthesize optically active azetidine-2-carbonitriles, which are versatile intermediates for the preparation of other 2-substituted azetidines rsc.org. The diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile, followed by removal of the chiral auxiliary, can provide access to enantiomerically enriched 2-substituted azetidines.
| Chiral Auxiliary | Key Intermediate | Target Azetidine Derivative | Stereoselectivity | Reference |
| tert-Butanesulfinamide | Chiral sulfinimine | Enantioenriched 2-substituted azetidines | High d.r. | digitellinc.com |
| (S)-1-Phenylethylamine | N-((S)-1-Phenylethyl)azetidine-2-carbonitrile | Optically active 2-substituted azetidine-2-carbonitriles | High d.r. | rsc.org |
This table illustrates general chiral auxiliary-mediated approaches applicable to the stereoselective synthesis of this compound.
Asymmetric Catalysis in Azetidine Construction
Asymmetric catalysis is paramount for producing enantiomerically pure azetidines, which are valuable in medicinal chemistry. A prominent strategy involves the enantioselective synthesis of azetine precursors, which are subsequently reduced to the corresponding azetidines. nih.gov For instance, copper-catalyzed enantioselective [3+1]-cycloadditions have been employed to create tetrasubstituted 2-azetines with high enantiomeric excess (up to 95% ee). nih.gov These intermediates can then be stereoselectively reduced to furnish chiral azetidines. nih.gov
Another powerful technique is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group while concurrently establishing two new stereogenic centers. acs.org Organocatalysis also offers effective routes; for example, asymmetric thiourea and squaramide catalysts have been used to synthesize α-azetidinyl alkyl halides, which are versatile intermediates for further modification. nih.gov Chiral phase-transfer catalysis has proven effective in the enantioselective synthesis of more complex structures like spirocyclic azetidine oxindoles. nih.gov
Enantioselective Reductions and Oxidations
The enantioselective reduction of precursor molecules is a key method for accessing chiral azetidines. Unsaturated azetine rings are ideal substrates for this approach. nih.gov The reduction of 1-azetines using reagents like lithium aluminium hydride (LiAlH4) or the metal-catalyzed hydrogenation of 2-azetines can yield chiral azetidines with high enantiomeric ratios, in some cases up to 95:5. nih.gov
A broader strategy involves the asymmetric reduction of a precursor that can be later cyclized to form the azetidine ring. An analogous approach has been demonstrated in the synthesis of other optically pure cyclic amines, where diketones are reduced enantioselectively using a borohydride reagent in the presence of a chiral β-ketoiminato cobalt(II) catalyst to form chiral diols, which are precursors to the final amine. organic-chemistry.org This principle of creating stereocenters via reduction before ring formation is a foundational concept applicable to the synthesis of chiral 2-aryl-azetidines.
Catalyst Development for Azetidine Synthesis
The development of novel catalysts has been a driving force in advancing azetidine synthesis, enabling the construction of this strained four-membered ring with increasing efficiency and selectivity. pageplace.de
Transition Metal-Catalyzed Methodologies (e.g., Rhodium, Palladium, Copper)
Transition metals are widely used to catalyze the formation of the azetidine ring through various reaction pathways.
Rhodium: Rhodium catalysts are effective in promoting nitrene transfer reactions. For example, Rh-catalyzed N-H insertion of diazo compounds into amines is a known method for forming heterocyclic rings. rsc.org Additionally, rhodium carbenoids can be used in the ring-expansion of aziridines to produce 1-azetines, which are direct precursors to azetidines. nih.gov
Palladium: Palladium catalysis has been successfully applied to the intramolecular amination of C-H bonds. organic-chemistry.org A notable development is the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org Mechanistic studies suggest this transformation proceeds through a key reductive elimination step from an alkyl-Pd(IV) intermediate. rsc.orgresearchgate.net
Copper: Copper catalysis is particularly versatile in azetidine synthesis. Methods include the enantioselective [3+1]-cycloaddition for azetine synthesis and the direct difunctionalization of azetines. nih.govacs.org A recent innovation is the use of photo-induced copper catalysis for the [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce highly substituted azetidines. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium Carbenoids | Ring Expansion | Aziridines | Accesses 1-azetine precursors. nih.gov |
| Palladium(II) Acetate | Intramolecular C-H Amination | Picolinamide-protected amines | Forms azetidine via γ-C(sp³)–H activation. organic-chemistry.orgrsc.org |
| Copper/Chiral Ligand | [3+1] Cycloaddition | Imido-sulfur ylides, enoldiazoacetates | Enantioselective synthesis of 2-azetines (up to 95% ee). nih.gov |
| Copper/Bisphosphine | Boryl Allylation | Azetines, Allyl phosphates, Boron reagents | Highly enantioselective difunctionalization. acs.org |
| [(DPEphos)(bcp)Cu]PF₆ | Photo-induced [3+1] Radical Cyclization | Aliphatic amines, Alkynes | Atom-economic, operates under visible light. nih.gov |
Organocatalytic Strategies
Organocatalysis provides a metal-free alternative for the construction of chiral azetidines. Pyrrolidine-based catalysts, such as diphenylprolinol trimethylsilyl ether, have been utilized in the [2+2] annulation of aldehydes with aldimines to yield azetidin-2-ols diastereoselectively. rsc.org The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts with the aldimine. rsc.org
Other successful organocatalytic approaches include the use of chiral amine catalysts like β-isocupreidine in aza-Morita–Baylis–Hillman reactions and the application of thiourea or squaramide catalysts for the asymmetric synthesis of α-azetidinyl compounds. nih.govrsc.org These catalysts operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. nih.gov
Lewis Acid and Brønsted Acid Catalysis
Lewis and Brønsted acids are employed to activate substrates toward cyclization. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. dntb.gov.ua This method is notable for its tolerance of acid-sensitive functional groups. dntb.gov.ua
Lewis acids are also key in promoting [2+2]-cycloadditions to generate azetine intermediates. nih.gov Furthermore, cooperative Brønsted/Lewis acid catalysis has been explored for the ring-opening of azetidines, indicating that these catalysts can effectively activate the strained ring. organic-chemistry.org While not a synthetic reaction, this reactivity provides insight into the interaction of the azetidine nitrogen with acid catalysts, a principle that can be applied to ring-closing strategies. organic-chemistry.org
Mechanistic Investigations of this compound Formation
While direct mechanistic studies for the formation of this compound are not available, several mechanisms for the catalytic formation of the azetidine ring have been elucidated and are considered applicable.
The palladium-catalyzed C-H amination is proposed to proceed via the formation of an octahedral Pd(IV) species. rsc.org The key step is a reductive elimination at the alkyl-Pd(IV) center, which forms the C-N bond and closes the four-membered ring. rsc.orgresearchgate.net
In photo-induced copper catalysis , a radical cascade mechanism is operative. nih.gov The process is initiated by the formation of an α-aminoalkyl radical, which adds to an alkyne to generate a vinyl radical. This is followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to form the azetidine ring. nih.gov Density functional theory (DFT) calculations have supported the favorability of this pathway. nih.gov
Organocatalytic routes often proceed through distinct intermediates. For example, the pyrrolidine-catalyzed synthesis of azetidin-2-ols involves the formation of a chiral enamine from the catalyst and an aldehyde. rsc.org This enamine then undergoes a stereoselective [2+2] annulation with an aldimine, followed by intramolecular cyclization to yield the final product. rsc.org
Finally, some cycloaddition reactions are believed to proceed through stepwise mechanisms. Photoinduced cycloadditions, for instance, can involve the initial formation of a diradical intermediate in a triplet excited state, which then undergoes ring closure. researcher.life Electrophilic cyclizations of allylic amines have been shown to occur via a carbocation intermediate. researcher.life
Elucidation of Reaction Pathways and Transition States
The formation of N-aryl azetidines can be achieved through various synthetic routes, with intramolecular cyclization being a prominent method. researchgate.netorganic-chemistry.org For substrates leading to this compound, the reaction pathway is heavily influenced by the steric bulk of the 2,6-dimethylphenyl group. This steric hindrance can affect the approach of reactants and the geometry of the transition state.
One common pathway involves the intramolecular nucleophilic substitution of a γ-haloamine. Computational studies on analogous N-aryl systems suggest that the transition state for the C-N bond formation is a critical determinant of the reaction's feasibility and stereochemical outcome. In the case of the 2,6-dimethylphenyl substituent, the orientation of the aryl group relative to the forming azetidine ring in the transition state is crucial. To minimize steric clash between the ortho-methyl groups and the backbone of the molecule, the aryl group may adopt a near-orthogonal orientation to the plane of the forming ring. This can, however, affect the electronic communication between the nitrogen lone pair and the aromatic system.
Palladium-catalyzed C-N cross-coupling reactions represent another viable pathway. researchgate.netnih.gov In these reactions, the mechanism typically involves oxidative addition, ligand exchange, and reductive elimination. The transition state for the reductive elimination step, which forms the azetidine ring, is particularly sensitive to steric effects. The bulky 2,6-dimethylphenyl group can slow down this step, potentially making it rate-limiting.
Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov This pathway proceeds through a Lewis acid-catalyzed activation of the epoxide ring, followed by nucleophilic attack by the amine. The transition state would involve a coordinated complex of the lanthanoid catalyst, the epoxide, and the amine, with the regioselectivity being controlled by both steric and electronic factors.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for understanding the factors that control the rate of synthesis of sterically hindered azetidines. While specific kinetic data for the synthesis of this compound is not extensively documented, general principles from related systems can be applied.
In palladium-catalyzed amination reactions, the reductive elimination step is often the rate-determining step (RDS), especially when sterically demanding groups are present. nih.gov Kinetic analyses of similar C-H functionalization reactions have indicated that C-H activation can also be the RDS. The presence of the bulky 2,6-dimethylphenyl group would likely increase the energy barrier for the reductive elimination step, making it a probable RDS.
For intramolecular hydroamination reactions leading to azetidines, electrochemical kinetic analysis has suggested that either catalyst regeneration or a second electrochemical oxidation to form a key carbocationic intermediate can be the rate-determining step. acs.org The specific RDS would depend on the reaction conditions and the substrate.
In acid-mediated intramolecular ring-opening decompositions of N-aryl azetidines, the rate of decomposition is sensitive to the pH. nih.gov This implies that the protonation of the azetidine nitrogen is a key step that precedes the rate-limiting ring-opening. The basicity of the nitrogen in this compound would, therefore, be a critical parameter in its stability and the kinetics of its formation and potential decomposition. nih.gov
| Reaction Type | Potential Rate-Limiting Step | Influencing Factors |
| Palladium-Catalyzed C-N Coupling | Reductive Elimination | Steric hindrance from the 2,6-dimethylphenyl group, ligand properties. |
| Intramolecular Hydroamination | Catalyst Regeneration or Oxidation | Electrochemical potential, substrate concentration. |
| Intramolecular SN2 Cyclization | C-N Bond Formation | Leaving group ability, steric hindrance at the reaction centers. |
| Lewis Acid-Catalyzed Epoxide Aminolysis | Nucleophilic Attack or Catalyst Dissociation | Strength of the Lewis acid, nucleophilicity of the amine. |
Identification of Reaction Intermediates
The identification of reaction intermediates provides crucial insights into the reaction mechanism. In the synthesis of this compound, several types of intermediates can be postulated based on the synthetic route.
In palladium-catalyzed cross-coupling reactions, organopalladium species are key intermediates. scispace.comresearchgate.net These can include Pd(II) complexes formed after oxidative addition of an aryl halide, and subsequent amido-palladium complexes formed after coordination of the amine precursor. The direct observation of these intermediates can be challenging due to their transient nature, but they can sometimes be characterized spectroscopically or trapped.
In electrocatalytic intramolecular hydroamination, the formation of carbocationic intermediates is proposed. acs.org The merger of cobalt catalysis and electricity enables the regioselective generation of these key intermediates, which then undergo intramolecular C-N bond formation.
For reactions involving the ring-opening of precursors like epoxides, coordinated intermediates with the Lewis acid catalyst are expected. nih.gov In the case of La(OTf)3 catalysis, a lanthanoid-epoxy-amine complex would be a key intermediate preceding the intramolecular aminolysis.
In some instances, zwitterionic intermediates have been proposed in cycloaddition reactions leading to azetidines. While less common for the direct synthesis of this compound, they are important in related synthetic strategies.
| Synthetic Route | Plausible Intermediates |
| Palladium-Catalyzed C-N Coupling | Aryl-Pd(II) complexes, Amido-Pd(II) complexes |
| Electrocatalytic Hydroamination | Carbocationic intermediates |
| Lewis Acid-Catalyzed Epoxide Aminolysis | Lanthanoid-epoxy-amine complexes |
| Intramolecular SN2 Cyclization | (No distinct isolable intermediate) |
Advanced Structural Characterization and Conformational Analysis of 2 2,6 Dimethylphenyl Azetidine
High-Resolution Spectroscopic Techniques for Isomer and Conformational Analysis
High-resolution spectroscopic methods are indispensable for confirming the chemical identity, purity, and conformational details of 2-(2,6-dimethylphenyl)azetidine in both solution and the solid state.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidine (B1206935) ring and the 2,6-dimethylphenyl group. libretexts.org The aromatic protons of the dimethylphenyl group would likely appear in the downfield region, typically between 7.0 and 7.5 ppm. chemicalbook.comchegg.com The methyl protons on the aromatic ring would give a characteristic singlet at around 2.2 ppm. chemicalbook.com The protons of the azetidine ring would be found in the upfield region. The methine proton at the C2 position, being adjacent to the aromatic ring, would be expected to resonate at a downfield position compared to the other ring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data, with characteristic chemical shifts for the aromatic carbons, the methyl carbons, and the carbons of the azetidine ring.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons on adjacent carbons, particularly within the azetidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for correlating the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would be instrumental in confirming the attachment of the 2,6-dimethylphenyl group to the C2 position of the azetidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. For instance, correlations between the C2-proton of the azetidine ring and the ortho-protons of the phenyl ring would be expected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 7.5 | Multiplet |
| Azetidine CH (C2) | 3.5 - 4.5 | Multiplet |
| Azetidine CH₂ (C3, C4) | 2.0 - 3.5 | Multiplets |
| Aromatic CH₃ | ~2.2 | Singlet |
| Azetidine NH | 1.5 - 2.5 | Broad Singlet |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound and for confirming its elemental composition. The predicted monoisotopic mass of C₁₁H₁₅N is 161.12045 Da. uni.lu HRMS techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be capable of measuring the mass with high accuracy, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the molecular formula.
Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the cleavage of the bond between the azetidine ring and the phenyl group would be an expected fragmentation pathway.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₆N⁺ | 162.12773 |
| [M+Na]⁺ | C₁₁H₁₅NNa⁺ | 184.10967 |
Note: These are predicted m/z values for common adducts. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the secondary amine in the azetidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The ring puckering and other deformations of the azetidine ring would give rise to absorptions in the far-infrared region. tandfonline.com
Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar parts of the molecule. The aromatic ring vibrations and the C-C skeletal vibrations would be expected to produce strong Raman signals. nih.gov The complementarity of IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Azetidine Ring Puckering | < 250 | Far-IR, Raman |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.net
Based on studies of other 2-substituted azetidines, it is expected that the azetidine ring would not be perfectly planar. chemrxiv.org The analysis would reveal the exact puckering of the four-membered ring and the orientation of the 2,6-dimethylphenyl substituent relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, would also be elucidated, providing insight into the crystal packing.
Conformational Dynamics and Ring Pucker Analysis of the Azetidine Ring
The azetidine ring is not planar and undergoes a dynamic process of ring puckering. tandfonline.com This involves the out-of-plane displacement of one of the ring atoms. The puckering motion can be described by a potential energy function, which for an unsubstituted azetidine has been studied in detail. tandfonline.comacs.org The presence of a substituent at the C2 position, as in this compound, will significantly influence the energetics of this puckering motion.
The two primary puckered conformations of a monosubstituted azetidine can be described as having the substituent in either an axial or an equatorial-like position. The relative energies of these conformers, and the barrier to their interconversion, can be investigated using variable-temperature NMR spectroscopy and computational modeling.
Influence of the 2,6-Dimethylphenyl Substituent on Azetidine Conformation
The bulky 2,6-dimethylphenyl group at the C2 position is expected to have a profound influence on the conformation of the azetidine ring. lumenlearning.com Steric hindrance between the ortho-methyl groups of the phenyl ring and the protons on the azetidine ring will likely dictate the preferred conformation.
It is anticipated that the conformation that minimizes these steric interactions will be favored. This would likely involve the 2,6-dimethylphenyl group adopting a pseudo-equatorial position to reduce steric clash with the rest of the azetidine ring. Furthermore, the rotational orientation of the phenyl ring with respect to the azetidine ring will also be restricted to avoid unfavorable steric interactions. researchgate.netnih.gov Computational studies could provide a detailed energy landscape of the different possible rotamers and ring puckering conformations.
Theoretical and Computational Chemistry Studies of 2 2,6 Dimethylphenyl Azetidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of molecular systems. nih.govresearchgate.net For 2-(2,6-dimethylphenyl)azetidine, DFT calculations can reveal fundamental aspects of its molecular nature.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
The optimized structure would feature a four-membered azetidine (B1206935) ring, which is nearly planar, attached to a 2,6-dimethylphenyl group. ontosight.ai The steric hindrance imposed by the two methyl groups ortho to the point of attachment significantly influences the dihedral angle between the phenyl ring and the azetidine ring. ontosight.ai DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, would provide precise values for bond lengths, bond angles, and dihedral angles. nih.gov
Electronic structure analysis provides information on the distribution of electrons within the molecule. This analysis can highlight regions of high or low electron density, which are crucial for understanding intermolecular interactions and reactivity. The nitrogen atom in the azetidine ring is expected to be a site of high electron density, while the hydrogen atoms are electron-deficient.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT
| Parameter | Description | Predicted Value |
| C-N (Azetidine) | Average bond length of Carbon-Nitrogen bonds within the azetidine ring. | ~1.47 Å |
| C-C (Azetidine) | Bond length of the Carbon-Carbon bond within the azetidine ring. | ~1.55 Å |
| C-N (Aryl-Azetidine) | Bond length between the phenyl ring and the azetidine nitrogen. | ~1.43 Å |
| ∠C-N-C (Azetidine) | The bond angle within the azetidine ring. | ~90° |
| Dihedral Angle | The rotational angle between the plane of the phenyl ring and the azetidine ring. | ~60-70° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylphenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. The LUMO is anticipated to be distributed across the azetidine ring, particularly on the C-N bonds.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic excitation and chemical reactions. nih.gov
Computational methods can accurately calculate the energies of these orbitals and visualize their shapes. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.2 to +0.5 |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). | 5.0 to 6.5 |
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching (if unsubstituted on the nitrogen), C-H stretching from the methyl and aromatic groups, C-N stretching, and aromatic ring vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental spectra.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, revealing how the molecule moves, flexes, and changes conformation in a simulated environment (e.g., in a solvent).
For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the most stable and frequently accessed conformations, particularly regarding the rotation of the phenyl group relative to the azetidine ring.
Assess Structural Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) from the initial structure, one can determine if the molecule maintains a stable conformation or undergoes significant structural changes over the simulation time. nih.gov
The results of MD simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is particularly important when considering its interactions with other molecules. nih.gov
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. chem8.org By modeling the transition states of potential reaction pathways, chemists can calculate activation energies and predict which reactions are most likely to occur and which products will be favored. nih.gov
For this compound, computational studies could investigate:
N-Functionalization: The reactivity of the nitrogen atom in the azetidine ring towards electrophiles.
Ring-Opening Reactions: The susceptibility of the strained four-membered ring to nucleophilic attack.
Regioselectivity and Stereoselectivity: The steric hindrance from the bulky 2,6-dimethylphenyl group is expected to play a major role in directing the outcome of reactions, favoring attack at less hindered positions. DFT calculations can quantify these steric and electronic effects to predict the selectivity of reactions. chem8.org
In Silico Analysis of Potential Intermolecular Interactions (e.g., molecular docking for in vitro target identification)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.netcentralasianstudies.org It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. researchgate.net
For this compound, molecular docking could be employed to identify potential biological targets. The process involves:
Defining a target protein's binding site.
Generating multiple possible conformations and orientations (poses) of the this compound ligand within the site.
Scoring these poses based on calculated binding energies, which estimate the strength of the intermolecular interactions.
The key interactions expected to govern the binding of this compound would be:
Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The dimethylphenyl group can form favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket.
Van der Waals Forces: General attractive forces between the ligand and the protein.
The results from docking can prioritize this compound for further experimental testing against specific biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro biological activity and not therapeutic outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop relationships between the structural properties of a series of compounds and their biological activities. longdom.orgnih.gov These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective compounds. researchgate.netresearchgate.net While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this scaffold could influence its in vitro biological activities.
The fundamental concept of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.netijnrd.org For a series of related compounds, such as derivatives of this compound, QSAR models can be developed by correlating variations in their measured biological activities with changes in calculated molecular descriptors.
Detailed Research Findings
Research on azetidine derivatives has demonstrated the utility of QSAR in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net For instance, QSAR studies on a series of 2-azetidinone derivatives revealed that their antimicrobial activities were governed by topological parameters such as the Balaban index (J) and valence molecular connectivity indices (⁰χv and ¹χv). nih.gov Similarly, 3D-QSAR studies on benzoxazole-bearing azetidinone derivatives have suggested that the addition of bulky groups at certain positions on the phenyl ring could enhance anti-inflammatory and anticancer activities. ijrar.org
In the context of this compound, a hypothetical QSAR study would involve the synthesis of a library of analogs with systematic modifications. These modifications could include:
Substitution on the phenyl ring.
Alteration of the groups attached to the azetidine nitrogen.
Introduction of substituents on the azetidine ring itself.
The in vitro biological activity of each analog would then be determined against a specific target (e.g., an enzyme or a cell line). Subsequently, a wide array of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).
Hydrophobic Descriptors: These relate to the lipophilicity of the compound, with the most common descriptor being the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching of the molecule. nih.gov
Once the biological activity data and the molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to generate a QSAR equation. ijnrd.org This equation provides a mathematical model that describes the relationship between the structural features and the observed activity.
Illustrative Data Tables for a Hypothetical QSAR Study
The following tables represent the type of data that would be generated in a QSAR study of this compound derivatives.
Table 1: Hypothetical In Vitro Biological Activity and Physicochemical Descriptors of this compound Analogs
| Compound | Substitution (R) | IC₅₀ (µM) | logP | Molecular Weight ( g/mol ) |
| 1 | H | 15.2 | 2.8 | 161.25 |
| 2 | 4-Cl | 8.5 | 3.5 | 195.70 |
| 3 | 4-OCH₃ | 12.1 | 2.7 | 191.28 |
| 4 | 4-NO₂ | 5.3 | 2.6 | 206.25 |
| 5 | 3-F | 9.8 | 3.0 | 179.24 |
This table is for illustrative purposes only and does not represent actual experimental data.
Table 2: Key Molecular Descriptors Used in a Hypothetical QSAR Model
| Descriptor | Description | Typical Role in QSAR Models |
| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to the hydrogen bonding potential and permeability of the molecule. |
| Dipole Moment | Measure of the net molecular polarity | Can influence drug-receptor interactions. |
| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals | Relate to the electron-donating and accepting capabilities of the molecule, which can be important in chemical reactions and interactions with biological targets. |
This table is for illustrative purposes only and does not represent actual experimental data.
By analyzing the correlations revealed in such tables, researchers can deduce which structural features are conducive to the desired biological activity. For example, a positive correlation between TPSA and activity might suggest that increased polarity enhances the compound's effect, while a negative correlation with a specific steric descriptor could indicate that bulky substituents in a particular region are detrimental. This iterative process of computational modeling and experimental validation is a cornerstone of modern drug discovery and lead optimization. researchgate.net
Pre Clinical in Vitro Biological Activity and Mechanistic Insights of 2 2,6 Dimethylphenyl Azetidine Derivatives Non Human, Non Clinical Focus
Structure-Activity Relationship (SAR) Studies for Observed In Vitro Biological Interactions
Due to the lack of in vitro biological interaction data, no specific Structure-Activity Relationship (SAR) studies for 2-(2,6-dimethylphenyl)azetidine derivatives could be found. SAR studies are contingent on having a set of biological data to correlate with structural modifications. sciencescholar.usorganic-chemistry.orgnih.gov
Elucidation of Pharmacophoric Elements Related to Molecular Recognition
Without data on molecular target interactions, it is not possible to elucidate the specific pharmacophoric elements of this compound derivatives responsible for molecular recognition. Pharmacophore modeling requires a known biological activity and a set of active compounds to identify key chemical features. nih.govnih.govmonash.edu
Impact of the 2,6-Dimethylphenyl Moiety on Binding Affinity and Selectivity
The specific impact of the 2,6-dimethylphenyl moiety on the binding affinity and selectivity of 2-substituted azetidines has not been documented. In a general sense, the presence of ortho-methyl groups on a phenyl ring can introduce steric hindrance, which can significantly influence a molecule's conformation and its ability to interact with a biological target. ontosight.ai This steric effect can impact binding affinity and selectivity, but specific quantitative data for the this compound scaffold is not available. The nature of protein-ligand interactions is complex, relying on a combination of hydrophobic, hydrogen bonding, and other non-covalent forces, all of which would be influenced by this specific substitution pattern. nih.govresearchgate.netresearchgate.net
Influence of Substituent Effects on Biological Activity Profiles
Extensive literature searches did not yield specific studies on the influence of substituent effects on the biological activity profiles of this compound and its derivatives. However, research on broader classes of azetidine (B1206935) derivatives provides some context for how substituents can modulate activity.
For instance, in the context of 2-oxo-azetidine derivatives, the nature of the substituent on the 4-aryl group has been shown to significantly impact their in vitro antibacterial, antifungal, and antitubercular activities. scirp.orgresearchgate.net A general trend observed is that electron-withdrawing groups tend to enhance antimicrobial activity. researchgate.net For example, one study reported the following order of activity based on the substituent: NO2 > Cl > Br > OH >> OCH3 > CH3. scirp.orgresearchgate.net
In a different class of azetidine derivatives investigated as GABA uptake inhibitors, the biological activity was highly dependent on both the position of a carboxylic acid moiety and the nature of lipophilic groups attached to the azetidine ring. nih.govresearchgate.net Specifically, azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated the highest potency at the GAT-1 transporter. nih.govresearchgate.net This highlights the critical role that specific substituents at various positions on the azetidine scaffold play in determining the biological target and potency.
While these findings relate to different azetidine scaffolds, they underscore the principle that substituents are key determinants of biological activity. Without direct experimental data for this compound, any predictions regarding the influence of the 2,6-dimethylphenyl group or other potential substituents would be purely speculative.
Cellular Uptake and Subcellular Localization Studies in In Vitro Non-Human Cell Lines
No specific studies detailing the cellular uptake or subcellular localization of this compound or its derivatives in non-human cell lines were identified in the reviewed literature.
General methodologies for studying cellular uptake involve the use of fluorescently-labeled compounds, which can then be visualized and quantified within cells using techniques like confocal laser scanning microscopy and flow cytometry. mdpi.combioorganic-chemistry.comresearchgate.net The process is often investigated under different conditions, such as low temperature (4°C) and in the presence of metabolic inhibitors, to determine if the uptake is an energy-dependent process like endocytosis. nih.gov
The subcellular localization of a compound, meaning where it accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria, endoplasmic reticulum), is also typically determined using fluorescence microscopy, often in conjunction with dyes that specifically stain different organelles. nih.govnih.gov
Without experimental data for this compound, its cellular uptake properties and ultimate subcellular destination remain unknown.
Modulation of Key Cellular Pathways and Biochemical Processes in In Vitro Systems
There is currently no available research that specifically investigates the modulation of key cellular pathways or biochemical processes by this compound or its derivatives in in vitro systems.
Studies on other azetidine-containing compounds have shown engagement with various cellular pathways. For example, L-azetidine-2-carboxylic acid has been demonstrated to induce pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. nih.govnih.gov This was evidenced by an increased BAX/Bcl2 ratio, nitric oxide release, and upregulation of pro-inflammatory markers such as IL-1β, IL-6, and NOS2. nih.govnih.gov However, it is crucial to note that L-azetidine-2-carboxylic acid is structurally distinct from this compound, and therefore, these findings cannot be directly extrapolated.
Determining the cellular pathways affected by a compound typically involves a range of molecular biology techniques, including gene expression analysis (e.g., qPCR), western blotting to measure protein levels, and enzyme activity assays. Without such investigations for this compound, its effects on cellular signaling and biochemical functions are yet to be determined.
Development of Mechanism-Based Probes Utilizing the this compound Scaffold
A review of the scientific literature revealed no instances of the this compound scaffold being utilized for the development of mechanism-based probes.
The design of mechanism-based probes often involves incorporating a reactive group or a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) into the core scaffold of a biologically active molecule. nih.gov Such probes are valuable tools for identifying the molecular targets of a compound, studying enzyme mechanisms, and visualizing biological processes. The development of such probes is predicated on having a scaffold with a known or hypothesized biological activity and a synthetic route that allows for the introduction of the necessary functionalities.
Given the absence of published biological activity data for this compound, the rational design and application of mechanism-based probes derived from this specific scaffold have not been pursued.
Analytical Methodologies for Research and Purity Assessment of 2 2,6 Dimethylphenyl Azetidine
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in separating 2-(2,6-dimethylphenyl)azetidine from impurities and other reactants.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of azetidine-containing compounds. For compounds structurally similar to this compound, such as 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, an isocratic reversed-phase HPLC method has been successfully developed and validated. nih.gov This method typically utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent, such as a potassium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) mixture (47:53, v/v), with UV detection at 254 nm. nih.gov Such methods demonstrate high linearity, precision, and accuracy, making them suitable for routine quality control analysis of bulk samples and final products. nih.gov
In the analysis of other azetidine (B1206935) derivatives, like azetidine-2-carboxylic acid, HPLC with post-column derivatization and fluorescence detection has been employed. nih.gov This involves separation on a cation exchange resin column with a gradient elution of buffer solutions, followed by detection at specific excitation and emission wavelengths. nih.gov This highlights the adaptability of HPLC methods to different types of azetidine compounds, suggesting that a similar approach could be tailored for this compound, potentially involving derivatization to enhance detection sensitivity.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like azetidine derivatives. For instance, a GC-MS method has been developed for the determination of azetidine-2-carboxylic acid after silylation. researchgate.net This derivatization step is often necessary to increase the volatility of the analyte. The separation is typically performed on a capillary column, such as a DB-5, and the compound identification is confirmed by mass spectrometry, while quantification can be carried out using a flame ionization detector (GC-FID). researchgate.net Comprehensive two-dimensional GC-MS (GCxGC-MS) offers even greater separation power and sensitivity, which can be beneficial for analyzing complex matrices. mdpi.com
Table 1: Example GC Program for Analysis of Volatile Compounds
| Parameter | Value |
| Column | DB-5 |
| Carrier Gas | Helium |
| Initial Oven Temperature | 35 °C (hold for 10 min) |
| Temperature Ramp | 3 °C/min to 200 °C |
| Injection Mode | Split |
| Detector | MS SCAN (m/z 35–300) |
| Ion Source Temperature | 200 °C |
This table presents a general GC program that can be adapted for the analysis of derivatized azetidine compounds. Specific parameters may need optimization for this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of reaction mixtures and for the preliminary assessment of purity. amazonaws.com It is widely used to monitor the progress of chemical reactions involving the synthesis of azetidine-based scaffolds. nih.gov In the synthesis of related compounds, TLC is performed on silica (B1680970) gel plates (e.g., Merck Kieselgel 60 PF254). clockss.org Visualization of the separated spots can be achieved using various techniques, including UV light for fluorescent compounds or by staining with reagents like iodine vapor or specific chemical sprays that react with the compounds to produce colored spots. amazonaws.comresearchgate.net For instance, a common mobile phase for separating nonpolar compounds is a mixture of hexane (B92381) and diethyl ether. researchgate.net
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic techniques are invaluable for quantifying compounds and studying their photophysical properties.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Many organic molecules, including those with aromatic rings like the 2,6-dimethylphenyl group in this compound, exhibit characteristic UV absorption spectra. For example, a structurally related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, is detected by UV at 254 nm in HPLC analysis. nih.gov The UV-Vis spectra of azetidine-containing fluorophores have been shown to have absorbance peaks that can be used for their characterization. researchgate.net The absorbance maximum (λmax) is a key parameter determined by UV-Vis spectrophotometry and is essential for quantitative analysis using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of fluorescent molecules. While not all azetidine compounds are inherently fluorescent, they can be part of a larger fluorophore structure. The incorporation of an azetidine ring can significantly enhance the photophysical properties of fluorophores. escholarship.org For instance, substituting a dimethylamine (B145610) group with an azetidine ring in certain fluorophores has been shown to improve their quantum yields. escholarship.orgnih.gov Fluorescence spectroscopy measures the emission spectrum of a compound after excitation at a specific wavelength. Key parameters obtained include the emission maximum (λem) and the fluorescence quantum yield. For example, azetidine-containing purine (B94841) analogs have been synthesized and their fluorescence properties characterized, showing emission maxima around 411-412 nm in aqueous solutions. escholarship.orgnih.gov This technique is particularly useful for studying how the microenvironment affects the fluorescence of these compounds. escholarship.org
Table 2: Spectroscopic Properties of Azetidine-Containing Purine Analogs
| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| Analog 2a | Aqueous | 346 | 411 |
| Analog 2b | Aqueous | 350 | 412 |
| Analog 2a | Dioxane | 353 | 416 |
| Analog 2b | Dioxane | 358 | 418 |
Data sourced from studies on azetidine-containing fluorescent purine analogs. escholarship.orgnih.gov
Advanced Mass Spectrometric Techniques for Complex Mixture Analysis
The analysis of this compound within complex mixtures, such as synthetic reaction arrays, process impurity profiles, or environmental and biological matrices, presents significant analytical challenges. These challenges include the presence of isomeric and isobaric interferences, matrix effects causing signal suppression or enhancement, and the need for definitive structural confirmation at low concentrations. Advanced mass spectrometric (MS) techniques, particularly when coupled with high-efficiency chromatographic separations, provide the necessary selectivity, sensitivity, and specificity to overcome these obstacles.
Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable tools for this purpose. The choice between LC and GC is often dictated by the analyte's properties and the complexity of the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound, which contains a basic nitrogen atom, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is a highly effective approach. The initial chromatographic separation using Ultra High-Performance Liquid Chromatography (UHPLC) provides rapid and efficient resolution of the target analyte from matrix components, minimizing ion suppression. mdpi.com
Following ionization, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. pnrjournal.com In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process creates a highly specific analytical transition that filters out background noise, allowing for accurate quantification even in convoluted matrices.
A hypothetical MRM method for this compound would involve selecting its protonated molecular ion and monitoring for the formation of structurally significant product ions. Based on the principles of fragmentation for N-aryl heterocyclic compounds, a plausible fragmentation pathway involves the cleavage of the azetidine ring. nih.gov For instance, the loss of a neutral ethene molecule from the protonated parent compound is a common fragmentation route for such structures.
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | m/z 162.13 | Corresponds to the protonated molecule [C₁₁H₁₅N + H]⁺. |
| Product Ion (Q3) | m/z 134.10 | Proposed to be the fragment resulting from the neutral loss of ethene (C₂H₄) from the azetidine ring, a characteristic fragmentation pathway. |
| Ionization Mode | ESI Positive | The basic nitrogen in the azetidine ring is readily protonated. |
This table presents a hypothetical MRM transition based on predicted fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is not always necessary. jfda-online.com GC provides superior chromatographic resolution compared to conventional HPLC, which is advantageous for separating closely related isomers.
When coupled with a mass spectrometer, typically using Electron Ionization (EI), GC-MS provides a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte. These fragmentation patterns can be compared against spectral libraries for identification. However, in complex matrices, co-eluting compounds can lead to overlapping spectra. To mitigate this, GC-tandem mass spectrometry (GC-MS/MS) can be used, operating on the same principle as LC-MS/MS to enhance selectivity and signal-to-noise ratio. mdpi.com Matrix effects in GC-MS can be caused by active sites in the injector or column, which can be masked or compensated for by using matrix-matched calibration. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
For unequivocal identification, especially in the absence of a certified reference standard or for non-targeted screening, High-Resolution Mass Spectrometry (HRMS) is the definitive technique. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically <5 ppm).
This level of precision allows for the determination of the elemental formula of the molecular ion and its fragments. nih.gov For this compound, HRMS can distinguish its molecular ion ([M+H]⁺, exact mass 162.1283) from other isobaric species that may be present in a complex sample. The combination of accurate mass measurement of both the precursor ion and its MS/MS fragment ions provides a very high degree of confidence in the structural elucidation. nih.gov
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
| Precursor Ion [M+H]⁺ | [C₁₁H₁₆N]⁺ | 162.1283 |
| Proposed Fragment 1 | [C₉H₁₂N]⁺ | 134.1021 |
| Proposed Fragment 2 | [C₈H₉]⁺ | 105.0704 |
This table shows the calculated exact masses for the proposed parent ion and key fragments of this compound, which can be verified using HRMS.
Applications of 2 2,6 Dimethylphenyl Azetidine As a Synthetic Building Block and Research Tool
Precursor for the Synthesis of More Complex Organic Molecules
The strained four-membered ring of azetidines makes them valuable and reactive intermediates in organic synthesis. researchgate.net They serve as versatile synthons for constructing a variety of more complex molecular architectures, including other heterocyclic systems and functionalized acyclic compounds. researchgate.net The inherent ring strain can be harnessed for ring-opening or rearrangement reactions, providing access to molecular scaffolds that might be challenging to produce through other methods. researchgate.netnih.gov
Research has demonstrated several strategies where azetidine (B1206935) derivatives are key starting materials:
Fused and Spirocyclic Systems: Densely functionalized azetidines can be elaborated into a wide range of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov For instance, a sequence involving the reduction of a 2-cyanoazetidine to a primary amine, followed by N-alkylation and ring-closing metathesis, can yield azetidine-fused eight-membered rings. nih.gov
Polycyclic Heterocycles: The reactive nature of unsaturated azetidines (azetines) allows for their use in cycloaddition reactions to rapidly build molecular complexity. nih.gov For example, [3+2] cycloadditions of 1-azetines with various partners can produce polycyclic azetidines with high yields. nih.gov
Substituted Indoles: Palladium-catalyzed reactions of 3-iodoazetidines with aryl boronic acids have been shown to produce 2-aryl azetidines, demonstrating a method for direct C-2 arylation of the azetidine core. acs.orgacs.org These 2-aryl azetidines can be further transformed; for example, N-aryl-2-alkynylazetidines can be efficiently converted into pyrrolo[1,2-a]indoles using gold catalysts. acs.org
Amino Acid Derivatives: Chiral azetidines serve as precursors for non-natural amino acids. nih.gov For example, the reduction of 2-azetinylcarboxylic acids can furnish functionalized azetidine carboxylic acid compounds, which can then be incorporated into small peptide chains. nih.gov
Table 1: Examples of Complex Molecules Synthesized from Azetidine Precursors This table is interactive. Users can sort and filter the data.
| Precursor Type | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 2-Cyanoazetidine | Ring-Closing Metathesis | Fused 8-Membered Rings | nih.gov |
| 1-Azetine | [3+2] Cycloaddition | Polycyclic Azetidines | nih.gov |
| N-Aryl-2-alkynylazetidine | Gold-Catalyzed Rearrangement | Pyrrolo[1,2-a]indoles | acs.org |
| 2-Azetinylcarboxylic Acid | Asymmetric Hydrogenation | Azetidine-Containing Peptides | nih.gov |
| 3-Iodoazetidine | Palladium-Catalyzed Coupling | 2-Aryl Azetidines | acs.orgacs.org |
Development of Azetidine-Based Probes for Chemical Biology Studies
A significant application of the azetidine moiety is in the design of advanced fluorescent probes for biological imaging. google.com A key strategy involves replacing the N,N-dialkylamino groups found in many traditional fluorophores (like rhodamines, coumarins, and naphthalimides) with a strained four-membered azetidine ring. nih.govyoutube.comvanderbilt.edu This modification has been shown to dramatically improve the photophysical properties of the dyes, leading to brighter and more photostable probes. nih.govyoutube.com
The mechanism behind this enhancement is the suppression of a major non-radiative decay pathway known as twisted intramolecular charge transfer (TICT). researchgate.netnih.gov In the excited state, the N,N-dialkylamino group can rotate, leading to a non-emissive TICT state. The rigid, strained structure of the azetidine ring hinders this bond rotation, thereby closing the non-radiative pathway and forcing the molecule to release its energy as fluorescence, which increases the quantum yield. nih.govnih.gov
Key findings in this area include:
Janelia Fluor (JF) Dyes: The replacement of N,N-dimethylamino groups with azetidine rings in rhodamine dyes led to the creation of the Janelia Fluor (JF) series of probes, which exhibit superior brightness and photostability while maintaining cell permeability. youtube.com
Generalizability: This strategy is effective across a wide range of fluorophore scaffolds, including coumarins, naphthalimides, and phthalimides. nih.govvanderbilt.edu
Enhanced Brightness: In one study, replacing an N,N-dimethylamino group with an azetidine in a Malachite Green-based probe resulted in a 2.6-fold increase in brightness and a quantum yield that rose from 0.12 to 0.28. nih.gov Similarly, an azetidine-substituted firefly luciferin (B1168401) analogue showed a 2.3-fold improvement in fluorescence quantum yield compared to its N,N-dimethylamino counterpart. nih.gov
Tunability: Further modifications, such as adding substituents to the 3-position of the azetidine ring, can be used to fine-tune the spectral properties of the resulting fluorophores. nih.gov
Table 2: Comparison of Photophysical Properties of N,N-Dimethylamino vs. Azetidine-Substituted Fluorophores This table is interactive. Users can sort and filter the data.
| Fluorophore System | N,N-Dimethylamino Version (Quantum Yield) | Azetidine-Substituted Version (Quantum Yield) | Brightness Enhancement | Reference |
|---|---|---|---|---|
| Malachite Green (MG) | 0.12 | 0.28 | 2.6-fold | nih.gov |
| Firefly Luciferin (Benzothiazole Core) | Not specified | 2.3-times higher than dimethylamino version | Enhanced Bioluminescence | nih.gov |
| Purine (B94841) Analog | Lower efficiency | Significantly elevated efficiency | Unprecedented quantum yields | nih.gov |
Role as a Chiral Auxiliary or Ligand in Catalysis
Chiral, enantiomerically pure azetidines are valuable tools in asymmetric synthesis, where they can function as chiral auxiliaries or as ligands for metal catalysts. researchgate.netresearchgate.netbham.ac.uk Their rigid, puckered conformation makes them effective at inducing stereoselectivity in chemical reactions. researchgate.net The development of chiral azetidine-derived ligands has led to successful applications in a range of asymmetric transformations, including Henry reactions, Friedel-Crafts alkylations, and Michael-type reactions. researchgate.netresearchgate.net
While research on 2-(2,6-dimethylphenyl)azetidine itself as a ligand is not documented, studies on analogous structures highlight the potential of this class of compounds:
Synthesis of Chiral Auxiliaries: (S)-1-Phenylethylamine has been employed as a chiral auxiliary to synthesize an enantiomeric pair of azetidine-2,4-dicarboxylic acids. These resulting chiral azetidines were then themselves used as auxiliaries to direct asymmetric alkylation reactions. rsc.org
Ligands for Asymmetric Catalysis: New series of chiral cis-3-aminoazetidines and cis-3-hydroxyazetidines have been prepared and tested as ligands in standard asymmetric reactions. researchgate.net For example, enantiopure cis-azetidines have been used as chiral ligands for copper in catalyzing the Henry reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk
C₂-Symmetric Ligands: Chiral C₂-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and successfully used as stereoselective catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net
The synthesis of C2-substituted azetidines with aryl groups has been an area of focus, with methods developed to produce these compounds in enantioenriched form, underscoring their value as potential chiral intermediates and ligands. acs.org
Integration into Novel Materials or Polymers (Non-Biological Applications)
Beyond biological and synthetic applications, azetidine derivatives serve as building blocks for novel materials, including polymers and energetic materials. researchgate.netbohrium.comnih.gov The strained nature of the azetidine ring makes it suitable for ring-opening polymerization, while its rigid structure can be integrated into larger polycyclic frameworks to impart specific properties.
Energetic Materials: A notable non-biological application is the use of azetidine structures in the design of new polycyclic energetic materials. bohrium.comnih.gov In one study, a design strategy was established to create new triazolyl polycyclic compounds by combining an azetidine derivative group with bi-1,2,4-triazole or azobis-1,2,4-triazole through nucleophilic substitution. bohrium.comnih.gov The introduction of the azetidine group was found to improve the density and decomposition temperature of the resulting materials. The synthesized compounds exhibited high thermal stability, with decomposition temperatures exceeding 200 °C. bohrium.comnih.gov
Polymers: Azetidine and its derivatives are monomers for ring-opening polymerization to create polyamines, such as poly(trimethylenimine). rsc.orgresearchgate.netrsc.org Cationic ring-opening polymerization of azetidines can, in some cases, proceed via a "living" polymerization mechanism, which allows for the synthesis of well-defined polymer architectures. researchgate.net The resulting polymers have potential applications in areas such as CO₂ adsorption and materials templating. rsc.org
Future Research Directions and Emerging Avenues for 2 2,6 Dimethylphenyl Azetidine
Development of Novel and Sustainable Synthetic Routes
While methods for the synthesis of azetidines have been established, the development of more efficient, sustainable, and scalable routes to substituted azetidines like 2-(2,6-dimethylphenyl)azetidine remains a key research focus. magtech.com.cnresearchgate.net Current strategies often involve multi-step sequences and the use of pre-functionalized starting materials. researchgate.net Future research is geared towards overcoming these limitations.
Key areas of exploration include:
Catalytic Methods: The use of transition metal catalysts, such as those based on lanthanum (La(OTf)3), has shown promise in the regioselective intramolecular aminolysis of epoxy amines to yield azetidines. frontiersin.org Further exploration of different catalytic systems could lead to more efficient and selective syntheses.
Photochemical Approaches: Visible-light-mediated intermolecular [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, offer a powerful method for constructing the strained azetidine (B1206935) ring. rsc.orgbohrium.com This approach allows for the synthesis of densely functionalized azetidines under mild conditions. bohrium.com
Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe and scalable production of azetidine derivatives. nih.gov This technology allows for precise control over reaction parameters and can facilitate the handling of reactive intermediates. nih.gov
Sustainable Solvents and Reagents: A shift towards greener synthetic methods will involve the use of environmentally benign solvents and reagents. Research into reactions in aqueous media or the use of recyclable catalysts will be crucial.
Exploration of Unconventional Reactivity Patterns of the Azetidine Ring
The strained nature of the azetidine ring makes it susceptible to various ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds. magtech.com.cnambeed.com The 2-(2,6-dimethylphenyl) substituent is expected to significantly influence the regioselectivity of these reactions due to steric and electronic effects. magtech.com.cn
Future research will likely focus on:
Regioselective Ring-Opening: Investigating the regioselectivity of nucleophilic ring-opening reactions is a major area of interest. magtech.com.cn The steric bulk of the 2,6-dimethylphenyl group may direct nucleophilic attack to the less hindered carbon of the azetidine ring. magtech.com.cn
Strain-Release Functionalization: Harnessing the ring strain to drive reactions that functionalize the azetidine core without ring cleavage is a compelling avenue. beilstein-journals.orgrsc.org This could involve reactions that lead to the formation of fused or bridged bicyclic systems. nih.gov
Photochemical and Electrochemical Activation: The use of light or electricity to induce novel transformations of the azetidine ring is an emerging area. These methods can provide access to reactive intermediates and reaction pathways not achievable through traditional thermal methods. beilstein-journals.org
Advanced Computational Modeling for Predictive Chemistry
Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. mit.edu For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.
Key applications of computational modeling include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of synthetic and ring-opening reactions, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.net
Prediction of Reactivity: Computational models can predict the susceptibility of the azetidine ring to various reagents and reaction conditions, guiding experimental design and saving valuable resources. mit.edu
Virtual Screening for Biological Activity: By modeling the interactions of this compound and its derivatives with biological targets, it is possible to identify potential lead compounds for drug discovery.
Elucidation of Novel Biological Interaction Mechanisms (pre-clinical, in vitro focus)
Azetidine-containing compounds have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govmedwinpublishers.comjmchemsci.comnih.gov The unique three-dimensional structure of this compound makes it an interesting scaffold for the design of new therapeutic agents. ontosight.ai
Future pre-clinical, in vitro research will likely involve:
Screening for Biological Activity: Testing this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effect of these modifications on biological activity to understand the key structural features required for a desired effect.
Mechanism of Action Studies: Investigating how these compounds exert their biological effects at a molecular level. This could involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Potential applications of AI and ML in the study of this compound include:
Predictive Synthesis Planning: AI algorithms can be trained to predict viable synthetic routes to novel derivatives of this compound, suggesting optimal reaction conditions and starting materials. mit.edu
De Novo Molecular Design: Generative models can design new molecules with desired properties, such as high binding affinity to a specific biological target, by learning from existing chemical data. nih.govacs.org
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of new azetidine derivatives, allowing for the rapid screening of large virtual libraries. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-(2,6-dimethylphenyl)azetidine, and what factors influence cyclization efficiency?
Synthesis of this compound typically involves azetidine ring formation via intramolecular cyclization. A common approach is the nucleophilic substitution of a pre-functionalized precursor, such as a β-chloroamine derivative, under basic conditions. Key factors affecting cyclization efficiency include:
- Steric hindrance : The 2,6-dimethylphenyl group may impede ring closure due to its bulky substituents .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Elevated temperatures (80–120°C) are often required to overcome kinetic barriers.
- Catalysts : Lewis acids like ZnCl₂ or phase-transfer catalysts can improve yields.
Methodological optimization should prioritize reaction monitoring via TLC or HPLC to track intermediate formation .
Q. How can researchers characterize this compound using spectroscopic techniques?
A robust characterization workflow includes:
- NMR spectroscopy :
- ¹H NMR : Peaks for the azetidine ring protons appear between δ 3.0–4.0 ppm (split due to ring strain). The aromatic protons of the 2,6-dimethylphenyl group resonate as a singlet near δ 6.8–7.2 ppm.
- ¹³C NMR : The azetidine carbons are observed at δ 40–60 ppm, with quaternary aromatic carbons near δ 125–140 ppm.
- IR spectroscopy : Stretching vibrations for C-N (1100–1250 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₅N, m/z 161.1184) and fragmentation patterns .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >150°C).
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., ICH Q1B guidelines) detects photodegradation products.
- Humidity : Dynamic vapor sorption (DVS) tests quantify hygroscopicity, which may lead to hydrolysis of the azetidine ring.
Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to minimize degradation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : Identify energy barriers for ring-opening reactions with nucleophiles (e.g., thiols, amines).
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., azetidine nitrogen) prone to electrophilic attack.
- Solvent effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar media.
Validated against experimental kinetic data, these models guide reaction design for functionalized derivatives .
Q. What mechanistic insights explain contradictory NMR data for this compound in different solvents?
Contradictions arise from solvent-dependent conformational dynamics:
- Ring puckering : In DMSO-d₆, the azetidine ring adopts a distorted envelope conformation, splitting proton signals. In CDCl₃, rapid ring-flipping averages signals into singlets.
- Nuclear Overhauser effect (NOE) : 2D NOESY experiments correlate spatial proximity between methyl groups and azetidine protons, confirming solvent-induced steric interactions.
Resolution requires variable-temperature NMR (VT-NMR) to slow conformational exchange and decouple signals .
Q. What analytical strategies resolve co-elution issues in HPLC analysis of this compound and its synthetic byproducts?
Optimize chromatographic conditions using:
- Column chemistry : Phenyl-hexyl or pentafluorophenyl (PFP) columns enhance selectivity for aromatic analogs.
- Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water improves peak symmetry.
- Tandem MS : MRM (multiple reaction monitoring) distinguishes co-eluting impurities via unique fragmentation pathways (e.g., m/z 161 → 105 for the parent ion).
Cross-validate with orthogonal techniques like capillary electrophoresis (CE) .
Q. How can researchers investigate the metabolic pathways of this compound in biological systems?
Employ a multi-omics approach:
- In vitro assays : Liver microsomes (human/rat) identify Phase I metabolites (e.g., hydroxylation at C3 of the azetidine ring).
- LC-HRMS : Detect and characterize metabolites using accurate mass and isotope patterns.
- Stable isotope labeling : ¹³C/¹⁵N-labeled analogs trace metabolic fate via isotopic enrichment in urine/plasma.
Compare results with structurally related compounds (e.g., lidocaine derivatives) to infer detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
